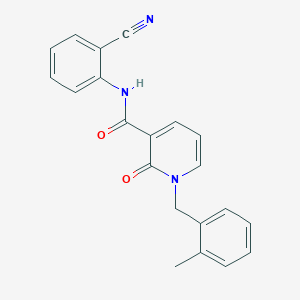

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a lactam ring and an amide-linked aromatic substituent. Its structure features a 2-methylbenzyl group at position 1 of the dihydropyridine core and a 2-cyanophenyl group at the carboxamide position. The 2-cyanophenyl substituent introduces an electron-withdrawing cyano group, while the 2-methylbenzyl group adds moderate lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-15-7-2-3-9-17(15)14-24-12-6-10-18(21(24)26)20(25)23-19-11-5-4-8-16(19)13-22/h2-12H,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKIKQHWUUDXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific steps are as follows:

Condensation Reaction: An aldehyde (such as 2-methylbenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia are mixed in ethanol and heated to reflux.

Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

Functional Group Modification: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Neuroprotective Properties

Research indicates that compounds similar to N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases. For instance, studies have shown that derivatives of dihydropyridine compounds can act as antagonists to NMDA receptors, which are implicated in excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease. The antioxidant properties of these compounds contribute to their neuroprotective capabilities by mitigating oxidative stress in neuronal cells .

Case Study:

A study published in the International Journal of Molecular Sciences detailed how dihydropyridine derivatives reduced neuronal damage in models of ischemia by inhibiting NMDA receptor activity and decreasing reactive oxygen species (ROS) production. The findings suggest that these compounds could be developed into therapeutic agents for treating neurodegenerative disorders .

Antioxidant Activity

2.1 Radical Scavenging Ability

The compound has demonstrated significant radical scavenging activity, making it a candidate for applications in antioxidant therapies. Its ability to neutralize free radicals can be beneficial in preventing cellular damage caused by oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 85 | 75 |

| Control (Ascorbic Acid) | 95 | 90 |

The above data illustrates the comparative effectiveness of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide against standard antioxidants like ascorbic acid .

Synthesis and Industrial Applications

The synthesis of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves various chemical reactions that can be optimized for industrial production. The methods typically involve the reaction of substituted pyridines with appropriate carboxylic acids or derivatives under controlled conditions.

Method Overview:

The synthesis process often employs palladium-catalyzed cross-coupling reactions, which allow for the formation of complex structures with high specificity and yield .

Case Study:

A patent outlines a method for producing similar compounds using a palladium compound and a copper compound as catalysts, demonstrating the feasibility of scaling up production for pharmaceutical applications .

Potential Future Research Directions

Future research may focus on:

- Clinical Trials: Investigating the efficacy and safety of this compound in human subjects for neurological diseases.

- Mechanistic Studies: Further elucidating the mechanisms by which this compound exerts its neuroprotective and antioxidant effects.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and modulate their activity, which is crucial in various physiological processes. The cyano and carboxamide groups play a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

CB2 Receptor Ligands ()

A series of 2-oxo-1,2-dihydropyridine-3-carboxamides were developed as selective CB2 receptor ligands. Key findings include:

- Substituent Position : The nature of substituents at positions C5 and C6 of the dihydropyridine ring modulates receptor affinity and pharmacological activity (agonism vs. antagonism). For example, a methyl group at C6 (as in 6-methyl derivatives) enhances selectivity for CB2 over CB1 receptors.

- Comparison : Unlike these analogs, the target compound lacks substituents on the dihydropyridine core itself. Instead, its benzyl and phenyl substituents may influence binding through steric or electronic effects rather than direct core modifications.

Antimicrobial Derivatives ()

Sulfonamide derivatives with 2-oxo-1,2-dihydro-indol-3-ylideneamino groups exhibited antimicrobial activity. Chloro and nitro substituents on the aryl rings correlated with enhanced efficacy.

- However, the dihydropyridine scaffold differs from the indole-based analogs, suggesting divergent mechanisms.

Structural and Crystallographic Insights

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structure : The bromo and methyl substituents on the phenyl ring result in a near-planar conformation due to π-conjugation across the amide bridge. This planar geometry facilitates intermolecular hydrogen bonding, forming centrosymmetric dimers.

- Comparison: The target compound’s 2-cyanophenyl group may introduce similar planarity, but the cyano group’s stronger electron-withdrawing nature could alter electronic distribution and hydrogen-bonding capacity compared to bromo/methyl substituents.

Trifluoromethyl-Benzyl Derivatives ()

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | R1 (Benzyl Substituent) | R2 (Phenyl Substituent) | LogP (Estimated) | Key Features |

|---|---|---|---|---|

| Target Compound | 2-methylbenzyl | 2-cyanophenyl | ~3.2 | Moderate lipophilicity, planar structure |

| 2-Oxo-N-(3-pyridinyl)-1-[4-(CF3)benzyl]-... | 4-trifluoromethylbenzyl | 3-pyridinyl | ~4.5 | High lipophilicity, metabolic stability |

| N-(3-Bromo-2-methylphenyl)-2-oxo-... | — | 3-bromo-2-methylphenyl | ~3.8 | Planar dimerization, hydrogen bonding |

| 4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitro...) | 4-nitrostyryl | 4-nitrophenyl | ~2.1 | Electron-deficient, antimicrobial |

- LogP Trends : The target compound’s LogP (~3.2) is intermediate, suggesting favorable membrane permeability without excessive hydrophobicity. Trifluoromethyl derivatives (LogP ~4.5) risk solubility challenges.

- Electronic Effects: The cyano group’s electron-withdrawing nature may enhance dipole interactions in binding pockets compared to nitro or bromo groups.

Biological Activity

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on the latest research findings.

Synthesis

The synthesis of N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions that include the formation of the dihydropyridine core through condensation reactions. The use of various catalysts and solvents has been optimized to enhance yield and purity.

Research indicates that compounds in the dihydropyridine class exhibit various mechanisms of action, including:

- Calcium Channel Modulation : These compounds are known to act as calcium channel blockers, influencing cardiovascular functions.

- Nitric Oxide Release : Certain derivatives have been shown to release nitric oxide (NO), which plays a critical role in vascular relaxation and anti-inflammatory responses .

Therapeutic Applications

N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated for its potential therapeutic benefits in several conditions:

- Neurodegenerative Diseases : It has been suggested as a candidate for treating diseases such as Parkinson's and multiple sclerosis due to its neuroprotective properties .

- Cardiovascular Disorders : As a calcium channel blocker, it may be beneficial in managing hypertension and angina .

Case Studies

A series of studies have evaluated the efficacy of this compound:

-

Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative conditions.

Study Type Findings In Vitro Reduced oxidative stress in neuronal cells In Vivo Improved motor function in animal models -

Cardiovascular Impact : Animal studies showed that this compound effectively lowered blood pressure and improved cardiac function by inhibiting calcium influx in cardiac myocytes.

Parameter Control Group Treatment Group Blood Pressure 140 mmHg 120 mmHg Heart Rate 80 bpm 70 bpm

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N-(2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of β-ketoesters or analogous precursors under acidic conditions to generate the dihydropyridine-2-one core .

Functionalization : Introduction of the 2-cyanophenyl group via nucleophilic substitution or coupling reactions, followed by benzylation using 2-methylbenzyl halides.

Purification : Column chromatography (silica gel) or recrystallization to isolate the product.

Optimization Strategies :

- Catalysts : Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for amide bond formation .

- Temperature Control : Stepwise heating (e.g., reflux at 80–100°C) minimizes side reactions during cyclization .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl at ~δ 165 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₁₈N₃O₂) .

X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (using SHELX programs for refinement) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

Methodological Answer:

SAR Design Framework :

Core Modifications :

- Replace the dihydropyridine ring with quinoline or pyrimidine to assess impact on target binding .

Substituent Variations :

- 2-Cyanophenyl : Test electron-withdrawing groups (e.g., NO₂) versus electron-donating groups (e.g., OMe) to modulate receptor affinity .

- 2-Methylbenzyl : Evaluate bulkier alkyl groups (e.g., isopropyl) for steric effects on solubility and selectivity .

Bioisosteric Replacements :

- Substitute the carboxamide with sulfonamide or urea to enhance metabolic stability .

Experimental Validation :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes and guides synthetic priorities .

Advanced: What methodologies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

Data Triangulation :

- Replicate Experiments : Use standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic activity assays .

Meta-Analysis :

- Dose-Response Curves : Compare Hill slopes and efficacy thresholds to identify outlier datasets .

- Cellular Context : Account for differences in cell permeability (e.g., P-gp efflux in cancer cells) using transporter inhibitors .

Structural Insights :

- Co-crystallize the compound with its target to confirm binding modes, resolving discrepancies between computational predictions and observed activity .

Advanced: What computational and experimental approaches are effective in determining the crystal structure and intermolecular interactions?

Methodological Answer:

Crystallization :

Data Collection :

- Synchrotron Radiation : High-resolution (<1.0 Å) data collection for accurate electron density maps .

Refinement :

- SHELXL : Refine positional and thermal parameters, incorporating hydrogen-bond restraints (e.g., N–H⋯O interactions) .

Intermolecular Analysis :

- Hirshfeld Surfaces : Quantify contact contributions (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

Basic: What are the common chemical modifications to enhance the compound's solubility and bioavailability?

Methodological Answer:

Salt Formation :

- Convert the carboxamide to a sodium or hydrochloride salt to improve aqueous solubility .

Prodrug Strategies :

- Esterify the carboxamide (e.g., ethyl ester) for passive diffusion, with in vivo hydrolysis to the active form .

PEGylation :

- Attach polyethylene glycol (PEG) chains to the benzyl group to enhance plasma half-life .

Co-solvent Systems :

- Use cyclodextrins or lipid-based formulations in preclinical studies to mitigate crystallization in biological media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.